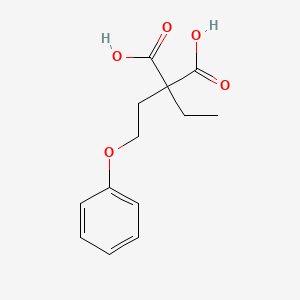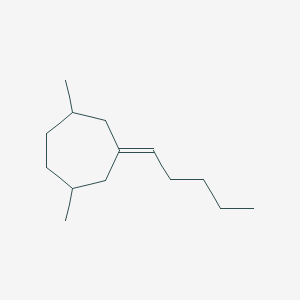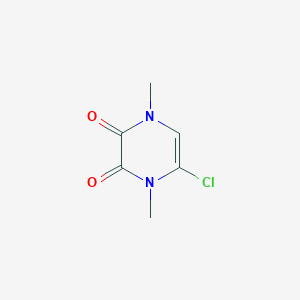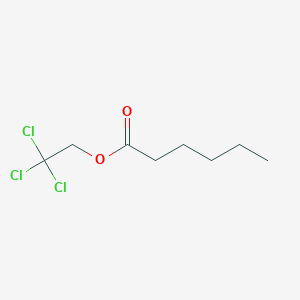![molecular formula C30H30Cl2N4O4 B14000493 2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) CAS No. 22359-45-1](/img/structure/B14000493.png)
2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) is a complex organic compound with the molecular formula C30H30Cl2N4O4 It is known for its unique structure, which includes a piperazine ring linked to two naphthalene-1,4-dione moieties through propane-3,1-diylimino linkages
Vorbereitungsmethoden
The synthesis of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves several steps. One common synthetic route includes the reaction of piperazine with 3-chloronaphthalene-1,4-dione in the presence of a suitable base. The reaction typically proceeds through the formation of intermediate imines, which then undergo further condensation to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moieties to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include oxidative stress pathways and inflammatory response pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) can be compared with other similar compounds such as:
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(1,4-naphthoquinone): Similar structure but lacks the chloro substituents.
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-bromonaphthalene-1,4-dione): Similar structure but with bromine substituents instead of chlorine.
2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-methylnaphthalene-1,4-dione): Similar structure but with methyl substituents instead of chlorine. The uniqueness of 2,2’-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione) lies in its specific chloro substituents, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
22359-45-1 |
|---|---|
Molekularformel |
C30H30Cl2N4O4 |
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
2-chloro-3-[3-[4-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]piperazin-1-yl]propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C30H30Cl2N4O4/c31-23-25(29(39)21-9-3-1-7-19(21)27(23)37)33-11-5-13-35-15-17-36(18-16-35)14-6-12-34-26-24(32)28(38)20-8-2-4-10-22(20)30(26)40/h1-4,7-10,33-34H,5-6,11-18H2 |
InChI-Schlüssel |
FOZVVPODMRVHEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CCCNC4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)



![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)



![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)

![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
